molecular formula C22H20FNO4S B4895006 methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate CAS No. 350989-64-9

methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate

Cat. No. B4895006
CAS RN: 350989-64-9
M. Wt: 413.5 g/mol
InChI Key: IXGBISMSWNDVOD-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPT-520 or PF-06305591 and has been extensively studied for its various properties.

Mechanism of Action

BPT-520 exerts its pharmacological effects by inhibiting the activity of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting the activity of 5-LOX, BPT-520 reduces the production of leukotrienes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
BPT-520 has been shown to have a number of biochemical and physiological effects. In preclinical studies, BPT-520 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). BPT-520 has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

BPT-520 has several advantages for lab experiments. It is a highly potent and selective inhibitor of 5-LOX, which makes it an ideal tool for studying the role of 5-LOX in various diseases. However, BPT-520 has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in vivo.

Future Directions

There are several future directions for research on BPT-520. One area of research is the development of more potent and selective 5-LOX inhibitors based on the structure of BPT-520. Another area of research is the investigation of the potential applications of BPT-520 in other diseases such as asthma, atherosclerosis, and Alzheimer's disease. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of BPT-520 in humans.

Synthesis Methods

The synthesis of BPT-520 is a complex process involving multiple steps. The first step involves the reaction of 4-fluorobenzaldehyde with ethyl 2-bromoacetate to form 4-(4-fluorophenyl)-2-bromo-3-oxobutanoate. This compound is then reacted with thiophene-2-carboxylic acid to form methyl 4-(4-fluorophenyl)-2-thienyl-3-oxobutanoate. The final step involves the reaction of this compound with 4-propoxybenzoyl chloride to form methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate.

Scientific Research Applications

BPT-520 has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a potential drug candidate for the treatment of various diseases such as inflammation, pain, and cancer. BPT-520 has been shown to have potent anti-inflammatory and analgesic properties in preclinical studies. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4S/c1-3-12-28-17-10-6-15(7-11-17)20(25)24-21-19(22(26)27-2)18(13-29-21)14-4-8-16(23)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGBISMSWNDVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142212
Record name Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate

CAS RN

350989-64-9
Record name Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350989-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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